4,7-Dimethyldibenzo[c,e][1,2]dithiine
Description
4,7-Dimethyldibenzo[c,e][1,2]dithiine (CAS: 190841-65-7; molecular formula: C₁₄H₁₂S₂) is a sulfur-containing heterocyclic compound featuring a fused dibenzodithiine core with methyl substituents at the 4 and 7 positions. This structure confers unique electronic and steric properties, making it relevant in materials science and asymmetric synthesis.
Properties
CAS No. |
190841-65-7 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.37 |
IUPAC Name |
4,7-dimethylbenzo[c][1,2]benzodithiine |
InChI |
InChI=1S/C14H12S2/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)16-15-13(9)11/h3-8H,1-2H3 |
InChI Key |
QSLUTGSMTKCFNP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1SSC3=C2C=CC=C3C |
Synonyms |
Dibenzoc,e1,2dithiin, 4,7-dimethyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of Dithiine Derivatives
- Parity Violation Effects :
1,2-Dithiine exhibits a parity-violating energy difference (ΔpvE₀) ~8× smaller than ClSSCl due to its equilibrium geometry being less optimal for maximizing parity-violation effects . In contrast, 4,7-dimethyldibenzo[c,e][1,2]dithiine’s extended conjugation may modulate such effects, though direct data are lacking. - Pseudo Jahn-Teller Effect (PJTE) :
Dibenzo[1,2]dithiine undergoes PJTE-induced puckering, which can be flattened via oxidation or enhanced via reduction . The methyl groups in 4,7-dimethyldibenzo[c,e][1,2]dithiine likely stabilize the planar structure, reducing PJTE-driven distortions compared to unsubstituted analogs.
Reactivity and Stability
- Redox Behavior :
Dibenzo[1,2]dithiine shows redox-dependent structural changes, with reduction amplifying PJTE distortions . The methyl groups in 4,7-dimethyldibenzo[c,e][1,2]dithiine may hinder such conformational flexibility, enhancing thermal stability. - Synthetic Pathways : While 1,2-dithiine derivatives are synthesized via cycloaddition or condensation , dibenzo[c,e][1,2]dithiines often require halogenated precursors (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole) and coupling reactions . Methyl substituents complicate purification but improve solubility in organic solvents.
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